N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of chemical entities. mdpi.commdpi.com Its structural versatility and ability to participate in various chemical reactions make it a valuable scaffold in organic synthesis. organic-chemistry.org Pyrazole derivatives are synthesized through several established methods, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. chim.itgoogle.com
In medicinal chemistry, the pyrazole nucleus is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. mdpi.comnih.gov The prevalence of pyrazole-based drugs and clinical candidates stems from the ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and its favorable metabolic stability. Pyrazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.comresearchgate.net
The following table summarizes the diverse biological activities associated with various pyrazole-containing compounds:
| Biological Activity | Example of Pyrazole Derivative Class |
| Anti-inflammatory | Phenylbutazone (a pyrazolidinedione) nih.gov |
| Anticancer | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides nih.gov |
| Antimicrobial | Various substituted pyrazoles researchgate.net |
| Anticonvulsant | N′-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides mdpi.com |
| Enzyme Inhibition | 5-amino-1-tert-butylpyrazole-4-carboxamide (p56 Lck inhibitor) beilstein-journals.org |
Overview of N-Benzyl Amine Functionality in Heterocyclic Chemistry
The N-benzyl group is a common substituent in heterocyclic chemistry, often introduced to modulate a compound's physicochemical and biological properties. wikipedia.org The benzyl (B1604629) group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) bridge, can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Historical Context and Evolution of Pyrazole Amine Research
The study of pyrazole and its derivatives dates back to the late 19th century. However, it was in the mid-20th century that the therapeutic potential of pyrazole-containing compounds, such as the anti-inflammatory drug phenylbutazone, was recognized, sparking broader interest in this class of heterocycles. nih.gov
Research into aminopyrazoles, a subset of pyrazoles characterized by the presence of an amino group, has been particularly fruitful. chim.itbeilstein-journals.org The amino group serves as a versatile handle for further chemical modifications, allowing for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The development of synthetic methodologies to regioselectively introduce substituents onto the pyrazole ring and the amino group has been a key focus of research, enabling the fine-tuning of biological activity. chim.it
The exploration of N-substituted aminopyrazoles, including N-benzyl derivatives, represents a logical progression in this field. By systematically varying the substituents on both the pyrazole core and the exocyclic amine, researchers aim to develop novel compounds with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-benzyl-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-10-8-12(14-15(10)2)13-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
SQENLXNMTQXXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 1,5 Dimethyl 1h Pyrazol 3 Amine and Analogues
Strategies for Introducing the N-Benzyl Moiety
Once the 1,5-dimethyl-1H-pyrazol-3-amine core is synthesized, the benzyl (B1604629) group can be introduced onto the exocyclic amino group through several established methods.
Direct N-alkylation of the primary amino group of 1,5-dimethyl-1H-pyrazol-3-amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) is a straightforward approach. This nucleophilic substitution reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.gov
Care must be taken to control the reaction conditions to prevent over-alkylation, which would result in the formation of a quaternary ammonium (B1175870) salt or dibenzylation. The presence of multiple nitrogen atoms in the aminopyrazole ring (two in the ring and one exocyclic) presents a challenge in regioselectivity. However, the exocyclic amino group is generally more nucleophilic than the ring nitrogen atoms, particularly the N2 nitrogen, which is sterically hindered and has its lone pair involved in the aromatic system. Palladium-catalyzed methods have also been explored for the C-H benzylation of pyrazoles, and controlling conditions to favor N-alkylation over C-alkylation is crucial. researchgate.net
Table 1: Representative Conditions for N-Alkylation with Benzyl Halides
| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Product | Reference |
| N-benzylaminopyridinium | Methyl Iodide | K₂CO₃ | - | - | N-benzyl-N-methylaminopyridinium | nih.gov |
| Primary/Secondary Anilines | Benzylic Boronic Esters | - | - | - | N-Benzylanilines | organic-chemistry.org |
| Amides | Benzyl Alcohol | Ni/SiO₂–Al₂O₃, K₂CO₃ | Neat | 175 °C | N-Benzylamides | researchgate.net |
Reductive Amination Protocols
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, which can be applied to the synthesis of N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine. harvard.edu This two-step, one-pot process involves the initial reaction of an amine (1,5-dimethyl-1H-pyrazol-3-amine) with a carbonyl compound (benzaldehyde) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired secondary amine. researchgate.net
A key advantage of this method is that it avoids the issue of over-alkylation often encountered with alkyl halides. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for reducing the protonated imine in the presence of the starting aldehyde. harvard.edu The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), often with the addition of a catalytic amount of acetic acid to facilitate imine formation. harvard.edu This protocol has been successfully used for the alkylation of other substituted aminopyrazoles. beilstein-journals.org
Table 2: Common Reagents for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Key Features | Reference |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | NaBH₄ | Solvent-free | One-pot, good yield | researchgate.net |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Cyanoborohydride | Methanol | pH control (6-7) is crucial | harvard.edu |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | DCE/DCM | Highly selective, no pH control needed | harvard.edu |
Multi-Component Reactions for Substituted Pyrazole (B372694) Formation
Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like substituted pyrazoles in a single, efficient step. mdpi.comresearchgate.net These reactions combine three or more starting materials in one pot to form a product that incorporates substantial portions of all reactants. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied to construct analogues.
For instance, a three-component reaction could theoretically involve methylhydrazine, a β-ketonitrile, and benzaldehyde (B42025). More established MCRs for pyrazoles often involve the condensation of a hydrazine (B178648), a 1,3-dicarbonyl compound, and an aldehyde. rsc.org Another variation is a four-component reaction involving hydrazine, an aldehyde, malononitrile (B47326), and a β-ketoester, which typically leads to fused pyranopyrazole systems. mdpi.com The regioselectivity of such reactions is a critical factor, as using a substituted hydrazine like methylhydrazine can lead to isomeric products. beilstein-journals.org
Pyrazole Ring Synthesis and Derivatization
The construction of the pyrazole ring is a fundamental aspect of synthesizing pyrazole-based compounds. These methods establish the core heterocyclic structure, which can then be further modified.
The most classic and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govmdpi.com To obtain a 3-aminopyrazole (B16455) derivative, a β-ketonitrile is a common and effective precursor.
For the synthesis of the 1,5-dimethyl-1H-pyrazol-3-amine core, the reaction would involve methylhydrazine and a suitable three-carbon building block containing a nitrile group, which will become the 3-amino group after cyclization. A plausible precursor would be a derivative of cyanoacetone or benzoylacetonitrile. beilstein-journals.orgarkat-usa.org The reaction between methylhydrazine and a β-ketonitrile typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. The regioselectivity of the initial condensation is key; the more nucleophilic nitrogen of methylhydrazine will preferentially attack the carbonyl group, leading to the desired 1,5-disubstituted pyrazole. arkat-usa.org
Table 3: Examples of Pyrazole Synthesis via Cyclocondensation
| Hydrazine Component | 1,3-Dicarbonyl/Nitrile Precursor | Catalyst/Solvent | Product Type | Key Outcome | Reference |
| Hydrazine Derivatives | 1,3-Diketones | Acid/Base, Ethanol | Polysubstituted Pyrazoles | Classic Knorr synthesis, potential for regioisomers | mdpi.com |
| Phenylhydrazine | Ethyl Cyanoacetate | Base catalysis, High pressure | 5-Amino-3-hydroxy-1-phenyl-1H-pyrazol | High-yield synthesis of aminopyrazoles | researchgate.net |
| Hydrazine Hydrate | Malononitrile thioacetals | - | 5(3)-Aminopyrazoles | Synthesis from malononitrile derivatives | beilstein-journals.org |
| Substituted Hydrazines | β-Aminocrotononitrile | Sodium Acetate | 5-Amino-1-aroylpyrazoles | Synthesis of N-acylated aminopyrazoles | arkat-usa.org |
Regioselective Functionalization of Aminopyrazoles
Aminopyrazoles are multifunctional molecules with several potential sites for electrophilic attack: the exocyclic amino group, the N1 and N2 atoms of the pyrazole ring, and the C4 carbon atom. Achieving regioselective functionalization is therefore a significant synthetic challenge. The outcome of a reaction often depends on the substitution pattern of the pyrazole, the nature of the electrophile, and the reaction conditions.
For the N-benzylation of 1,5-dimethyl-1H-pyrazol-3-amine, the desired reaction is at the exocyclic C3-amino group. In this specific substrate, the N1 position is already substituted with a methyl group. The N2 atom is generally less nucleophilic due to its involvement in the aromatic sextet. The C4 position could be susceptible to electrophilic substitution, but the amino group at C3 is typically the most nucleophilic site, especially under basic conditions, directing alkylating agents to this position.
A regioselective synthesis of highly functionalized pyrazoles has been developed using N-tosylhydrazones, which react with compounds like malononitrile in a tandem nucleophilic addition and intramolecular cyclization process. datapdf.com This approach offers excellent control over the placement of substituents on the pyrazole ring. datapdf.com Similarly, one-pot condensation reactions of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines have been shown to produce highly functionalized phenylaminopyrazoles with defined regiochemistry. nih.gov
Expedited Synthetic Routes to Amino-Pyrazole Building Blocks
The development of rapid and efficient methods to access core amino-pyrazole structures is crucial for the subsequent synthesis of more complex derivatives. These foundational molecules serve as the key intermediates for introducing substituents, such as the benzyl group found in this compound.
One of the most fundamental and widely used methods for synthesizing 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazine derivatives. beilstein-journals.org This reaction proceeds via an initial attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen onto the nitrile carbon, yields the final 5-aminopyrazole ring. beilstein-journals.org For the synthesis of the specific precursor to the title compound, 1,5-dimethyl-1H-pyrazol-3-amine (which is a constitutional isomer of 5-amino-1,3-dimethylpyrazole), a similar strategy involving the reaction of methylhydrazine with cyanoacetone or its alkali metal salt can be employed. google.com
More recently, research has focused on developing even more expedited, multi-step, one-pot procedures that offer significant advantages in terms of efficiency and molecular diversity. A notable example is an efficient two-step approach that begins with heterocyclic acetonitriles to produce densely functionalized amino-pyrazoles. nih.govnih.gov This strategy allows for the rapid generation of complex pyrazole scaffolds. nih.govnih.gov Subsequent transformations, such as deaminative diazotization followed by Suzuki–Miyaura cross-coupling, can introduce further diversity, providing access to arylated pyrazoles in high yields over just a few steps. nih.govacs.org
These expedited routes are characterized by their ability to quickly build molecular complexity from simple starting materials, making them highly valuable for creating libraries of pyrazole derivatives for further investigation. nih.govacs.org
| Method | Key Reactants | General Steps | Advantages | Reference |
|---|---|---|---|---|
| Classical Condensation | β-Ketonitrile, Hydrazine | 1. Formation of hydrazone intermediate 2. Intramolecular cyclization | Versatile, well-established | beilstein-journals.org |
| From Cyanoacetone Salt | Sodium cyanoacetone, Hydrazine salt (e.g., hydrazinium (B103819) monohydrochloride) | Reaction in aqueous solution, pH adjustment, extraction | Direct route to specific isomers like 3-amino-5-methylpyrazole | google.com |
| Modern Two-Step Approach | Heterocyclic acetonitrile, Hydrazine | 1. Reaction with excess hydrazine 2. Further functionalization (e.g., arylation) | Rapid, efficient, allows for high molecular complexity | nih.govnih.gov |
Catalytic Methods in this compound Synthesis
While direct synthesis of this compound is not extensively detailed in the literature, its formation can be achieved through established catalytic N-alkylation or reductive amination procedures, starting from the 1,5-dimethyl-1H-pyrazol-3-amine building block.
A highly efficient and common method for this type of transformation is reductive amination . This process involves the condensation of the primary amine (1,5-dimethyl-1H-pyrazol-3-amine) with benzaldehyde to form an intermediate N-benzylidene-1,5-dimethyl-1H-pyrazol-3-amine (a Schiff base or imine). This intermediate is then reduced in situ to the desired secondary amine. A similar one-pot, two-step synthesis was successfully used to produce 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield. mdpi.com The reduction step can be carried out using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). mdpi.com
Furthermore, the broader field of catalytic C-N bond formation offers several advanced methods for the N-arylation and N-alkylation of pyrazoles and other nitrogen heterocycles. These reactions often employ transition metal catalysts, which have become indispensable tools in modern organic synthesis. lookchem.com
Copper-Catalyzed Methods : Copper-catalyzed N-arylation, an extension of the Ullmann condensation, is a powerful technique for coupling nitrogen heterocycles with aryl halides. acs.orgresearchgate.net By using copper iodide (CuI) in combination with various ligands, such as diamines or oximes, N-arylation of pyrazoles can be achieved under relatively mild conditions with good to excellent yields. acs.orgresearchgate.net While typically used for aryl groups, modifications of these systems can also facilitate the introduction of aralkyl groups like benzyl.
Palladium-Catalyzed Methods : Palladium complexes are well-known for catalyzing a wide range of cross-coupling reactions. While often used for C-C bond formation, they are also effective for C-N coupling. acs.org More recently, palladium-catalyzed direct C-H functionalization has emerged as a method to introduce substituents onto the pyrazole ring itself, including allylation and benzylation at the C5 position. nih.gov
Other Metal Catalysts : Iron and cobalt complexes have also been developed as more economical and sustainable alternatives to palladium and copper for N-arylation reactions. lookchem.comrsc.org For instance, an iron-catalyzed N-arylation of pyrazoles has been demonstrated to work effectively in an aqueous medium, highlighting the move towards greener chemical processes. lookchem.com
These catalytic systems provide a robust platform for the synthesis of N-substituted pyrazoles, offering versatility in substrate scope and reaction conditions. The reductive amination pathway, however, remains a particularly straightforward and high-yielding catalytic route for the specific synthesis of this compound.
| Catalyst System | Reaction Type | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Pd/C, H₂ or NaBH₄ | Reductive Amination | Aminopyrazole, Benzaldehyde | High yield, one-pot procedure, operational simplicity | mdpi.com |
| Copper(I) / Diamine Ligand | N-Arylation (Ullmann-type) | Pyrazole, Aryl Iodide/Bromide | Good functional group tolerance, general method for N-heterocycles | acs.org |
| Cobalt(II) complexes | Directed C-H Arylation | N-Aryl Pyrazole, Arylboronic Acid | Targets C-H bonds, uses first-row transition metal | rsc.orgnih.gov |
| Iron(III) / Diamine Ligand | N-Arylation | Pyrazole, Aryl Iodide | Economical catalyst, can be performed in aqueous media | lookchem.com |
| Palladium complexes | C-H Benzylation | Pyrazole, Benzyl Carbonate | Direct functionalization of the pyrazole ring C-H bond | nih.gov |
Advanced Spectroscopic and Structural Characterization of N Benzyl 1,5 Dimethyl 1h Pyrazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
¹H and ¹³C NMR Chemical Shift Assignments for Pyrazole (B372694) and Benzyl (B1604629) Protons/Carbons
The ¹H and ¹³C NMR spectra of N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine provide the foundational data for its structural assignment. The chemical shifts observed for the protons and carbons of the pyrazole ring and the benzyl group are indicative of their specific electronic environments.
¹H NMR Spectroscopy: In the proton NMR spectrum, distinct signals corresponding to the methyl groups on the pyrazole ring, the methylene (B1212753) protons of the benzyl group, the single proton on the pyrazole ring, and the aromatic protons of the benzyl ring are observed. The integration of these signals confirms the number of protons in each unique environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include those for the two methyl carbons, the methylene carbon of the benzyl group, the carbons of the pyrazole ring, and the aromatic carbons of the benzyl substituent. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern.
Detailed chemical shift assignments are presented in the interactive data table below.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Pyrazole-CH₃ (N1) | 3.57 | 34.2 | s |
| Pyrazole-CH₃ (C5) | 2.11 | 11.3 | s |
| Pyrazole-H4 | 5.41 | 85.2 | s |
| Benzyl-CH₂ | 4.16 | 50.1 | d |
| Benzyl-Ar-H (ortho) | 7.02 | 126.5 | d |
| Benzyl-Ar-H (meta) | 7.28-7.15 | 128.9 | m |
| Benzyl-Ar-H (para) | 7.28-7.15 | 127.5 | m |
| Pyrazole-C3 | - | 160.7 | - |
| Pyrazole-C5 | - | 148.1 | - |
| Benzyl-Ar-C (ipso) | - | 138.9 | - |
Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments was employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the benzyl group and the pyrazole ring, as well as the positions of the methyl groups.
COSY (Correlation Spectroscopy): The COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this molecule, it helps to confirm the coupling network within the benzyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in the NOESY spectrum indicate that protons are close to each other in space, which can help to define the preferred conformation of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. The experimentally determined exact mass of this compound is consistent with its calculated molecular formula, C₁₂H₁₅N₃.
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns
In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. Key fragmentation pathways for this compound include the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a pyrazole-containing fragment. Other observed fragments correspond to the loss of methyl groups and further fragmentation of the pyrazole ring.
Vibrational Spectroscopy (FTIR/IR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3243 | N-H Stretch | Secondary Amine |
| 3050-3000 | C-H Stretch | Aromatic (Benzyl) |
| 2958, 2863 | C-H Stretch | Aliphatic (Methyl, Methylene) |
| 1611 | C=N Stretch | Pyrazole Ring |
| 1558, 1506 | C=C Stretch | Aromatic Ring |
| 1449, 1356 | C-H Bend | Methyl, Methylene |
| 753, 717 | C-H Out-of-plane Bend | Monosubstituted Benzene (B151609) |
The presence of a distinct N-H stretching vibration confirms the secondary amine functionality. Aromatic C-H stretching and C=C stretching bands are indicative of the benzyl group, while aliphatic C-H stretching and bending vibrations correspond to the methyl and methylene groups. The characteristic C=N stretching of the pyrazole ring is also observed.
X-ray Crystallography for Solid-State Molecular Geometry
A detailed analysis of the solid-state molecular geometry of this compound through X-ray crystallography is not possible at this time due to a lack of available crystallographic data. Information regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions has not been reported in the searched scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
An in-depth discussion of the electronic transitions and conjugation within this compound based on UV-Vis spectroscopy cannot be provided. Specific data on its absorption maxima (λmax), molar absorptivity (ε), and the influence of solvent polarity on its electronic absorption spectrum are not available in the reviewed sources.
Theoretical and Computational Investigations of N Benzyl 1,5 Dimethyl 1h Pyrazol 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometry, electronic distribution, and spectroscopic characteristics. For N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine, DFT calculations are instrumental in elucidating its fundamental chemical nature.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. unesp.br A smaller gap generally implies higher reactivity. unesp.br
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the benzyl (B1604629) group and the pyrazole ring, indicating the sites for nucleophilic attack.
Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 4.90 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.netresearchgate.net Red-colored areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. Green areas denote neutral potential.
In the MEP map of this compound, the most negative potential is anticipated around the nitrogen atoms of the pyrazole ring and the amino group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the benzyl ring are expected to exhibit positive electrostatic potential. This visual representation of charge distribution is invaluable for understanding intermolecular interactions and chemical reactivity. rsc.org
Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. nih.govresearchgate.net This method allows for the investigation of charge transfer and delocalization effects within the molecule by examining the interactions between donor (filled) and acceptor (unfilled) orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Illustrative NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N(1) | π* (C4-C5) | 18.5 |
| LP(1) N(2) | π* (C3-N2) | 25.2 |
| LP(1) N(amine) | σ* (C3-N(amine)) | 5.8 |
| π (C4-C5) | π* (Benzyl Ring) | 2.1 |
Time-Dependent DFT (TD-DFT) for Predicted Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide valuable insights into the photophysical properties of a compound. researchgate.netmdpi.com
For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π-π* and n-π* excitations within the pyrazole and benzyl moieties. The solvent environment can also be modeled to predict solvatochromic shifts in the absorption spectrum. nih.govmdpi.com
Illustrative Predicted UV-Vis Spectroscopic Data for this compound (in Methanol)
| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 285 | 0.15 | HOMO -> LUMO |
| 250 | 0.28 | HOMO-1 -> LUMO |
| 220 | 0.12 | HOMO -> LUMO+1 |
Computational Studies on Tautomerism and Conformational Analysis
Computational methods are essential for studying the tautomeric and conformational landscapes of molecules. For N-substituted pyrazoles, different tautomeric forms may exist, and their relative stabilities can be determined by calculating their energies. nih.gov Similarly, conformational analysis can identify the most stable spatial arrangements of the molecule by exploring the potential energy surface associated with the rotation of single bonds.
In the case of this compound, computational studies could investigate the potential for amino-imino tautomerism, although the amino form is generally more stable for related structures. Conformational analysis would focus on the rotation around the C-N bond connecting the benzyl group to the pyrazole ring, determining the preferred orientation of the benzyl group relative to the pyrazole.
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods play a crucial role in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. nih.govnih.gov By analyzing the electronic properties derived from DFT calculations, such as the HOMO-LUMO gap, MEP, and NBO analysis, it is possible to predict how a molecule will behave in a chemical reaction.
For this compound, these computational tools can be used to predict its susceptibility to electrophilic and nucleophilic attack, as well as its potential to participate in various types of chemical reactions. For instance, the electron-rich nature of the pyrazole ring suggests that it would be reactive towards electrophiles. Furthermore, computational modeling can be employed to investigate the transition states and energy barriers of potential reaction pathways, providing a deeper understanding of the underlying reaction mechanisms.
Theoretical Basis for Structure-Activity Relationships (SAR)
The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs is significantly enhanced by theoretical and computational chemistry. eurasianjournals.com These in silico methods provide profound insights into the molecular properties that govern the biological activity of this class of compounds, guiding the rational design of more potent and selective derivatives. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum chemical calculations are pivotal in elucidating the intricate connections between molecular structure and pharmacological effect. eurasianjournals.comresearchgate.net
At the core of theoretical SAR studies is the principle that the biological activity of a molecule is a function of its physicochemical and structural properties. For pyrazole derivatives, computational chemistry has become an indispensable tool for understanding their molecular behavior and interactions with biological targets. eurasianjournals.com Methods like Density Functional Theory (DFT) offer detailed information on the electronic structure and properties of these molecules, which are crucial for their binding affinity and reactivity. eurasianjournals.comtandfonline.com
Molecular docking simulations, another cornerstone of computational analysis, predict the binding modes and affinities of pyrazole derivatives to their target proteins. eurekaselect.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. For instance, in related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, docking studies could elucidate how modifications to the benzyl and benzamide (B126) rings affect the compound's orientation and binding energy within the active site of a target like mTORC1. nih.gov
Preliminary SAR studies on the closely related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold have provided valuable data that can be theoretically rationalized. nih.gov The antiproliferative activity of these compounds is highly sensitive to substitutions on both the N-benzyl ring and the C4-benzamide ring. Computational models can help explain these empirical findings by calculating how different substituents alter the molecule's electrostatic potential, steric profile, and conformational flexibility.
For example, the observation that a 4-methoxy substitution on the benzamide ring leads to a compound with an EC₅₀ of 0.82 μM, while an unsubstituted benzamide has an EC₅₀ of 10 μM, can be investigated computationally. nih.gov A theoretical approach would involve calculating the electronic effect of the methoxy (B1213986) group, suggesting it may enhance binding through favorable electronic interactions or by positioning the molecule more effectively within the target's binding pocket. Similarly, the reduced activity of compounds with substitutions on the N-benzyl ring can be modeled to understand if this is due to steric hindrance or unfavorable electronic changes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models formalize these relationships by correlating biological activity with calculated molecular descriptors. nih.govbiointerfaceresearch.com For a series of this compound analogs, a QSAR model could be developed using descriptors such as:
Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are calculated using quantum chemical methods and relate to the molecule's ability to participate in electrostatic and orbital interactions. nih.gov
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft or STERIMOL). These descriptors quantify the size and shape of the molecule and its substituents, which are critical for complementarity with the biological target. researchgate.net
Hydrophobicity Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity and influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
By generating a statistically significant QSAR equation, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. biointerfaceresearch.com The contour maps generated from 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), can visually represent regions around the molecular scaffold where steric bulk or specific electronic properties (positive or negative) would be favorable or unfavorable for activity. researchgate.net This provides a clear theoretical basis for targeted modifications to the N-benzyl, pyrazole, or amine moieties to optimize biological potency.
Interactive Data Table: SAR of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs
The following table summarizes the preliminary SAR data for analogs, which serves as a model for understanding the theoretical basis of activity for this chemical class. nih.gov
| Compound | R (Benzamide Ring) | R' (N-Benzyl Ring) | EC₅₀ (μM) in MIA PaCa-2 Cells |
| 1 | H | H | 10 |
| 2 | 4-OCH₃ | H | 0.82 |
| 3 | 4-F | H | 1.3 |
| 4 | 4-Cl | H | 1.1 |
| 5 | 4-CF₃ | H | 1.4 |
| 6 | 3-OCH₃ | H | 1.6 |
| 7 | 3-F | H | 2.5 |
| 8 | 3-Cl | H | 2.1 |
| 9 | 2-OCH₃ | H | > 20 |
| 10 | 2-F | H | 11 |
| 11 | 2-Cl | H | 11 |
| 12 | H | 4-OCH₃ | > 20 |
| 13 | H | 4-F | > 20 |
| 14 | H | 4-Cl | > 20 |
Reactivity and Mechanistic Pathways of N Benzyl 1,5 Dimethyl 1h Pyrazol 3 Amine Derivatives
Nucleophilic Reactivity of the Amine Functionality
The exocyclic amine group at the C3 position of the pyrazole (B372694) ring is a key center of nucleophilicity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity of this amine is influenced by both the electronic properties of the pyrazole ring and the steric hindrance imposed by the adjacent methyl and benzyl (B1604629) groups.
The pyrazole ring, being an electron-rich aromatic system, can modulate the electron density on the exocyclic amine through resonance and inductive effects. Generally, amino groups attached to heterocyclic rings can exhibit altered reactivity compared to simple alkyl or aryl amines.
Table 1: Comparison of Nucleophilicity Parameters for Related Amine Structures
| Compound | Solvent | N Parameter | sN Parameter |
| Benzylamine | Water | 14.36 | 0.79 |
| Aniline | Water | 11.51 | 0.84 |
| Pyrrolidine | Acetonitrile (B52724) | 16.89 | 0.93 |
| Piperidine | Acetonitrile | 17.02 | 0.95 |
This table presents data for analogous amine structures to provide a comparative context for the expected nucleophilicity of N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine. Data for the specific target compound is not available.
Electrophilic Substitution Reactions on the Pyrazole and Benzyl Rings
Both the pyrazole and benzyl rings are susceptible to electrophilic substitution, although their relative reactivities differ. The pyrazole ring is generally activated towards electrophilic attack due to the presence of the two nitrogen atoms which donate electron density to the ring carbons. The position of substitution on the pyrazole ring is directed by the existing substituents. In the case of this compound, the C4 position is the most likely site for electrophilic attack, as it is activated by the amino group at C3 and the methyl group at C5.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring can be achieved using various halogenating agents. For instance, N-arylsulfonyl-3-aryl-5-aminopyrazoles have been successfully halogenated at the 4-position using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO. beilstein-archives.org
Nitration: The introduction of a nitro group can be accomplished using standard nitrating agents like nitric acid in the presence of sulfuric acid.
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group.
The benzyl ring can also undergo electrophilic aromatic substitution. The substitution pattern (ortho, meta, or para) will be influenced by the directing effect of the alkyl-amino-pyrazole substituent.
Cycloaddition Reactions Involving the Pyrazole Moiety
While the aromatic nature of the pyrazole ring makes it less prone to participating as a diene in typical Diels-Alder reactions, certain activated pyrazole systems or their derivatives can undergo cycloaddition reactions. bath.ac.uk For instance, vinylpyrazoles can participate in [2+2] cycloaddition reactions with electron-deficient alkenes like tetracyanoethylene. nih.gov Although this compound does not possess a vinyl group, derivatization to introduce such functionalities could open pathways for cycloaddition chemistry.
Furthermore, 1,3-dipolar cycloadditions are a common feature of pyrazole chemistry, often involving the generation of nitrile imines which can then react with dipolarophiles. researchgate.net
Derivatization Through Functional Group Transformations
The secondary amine functionality of this compound readily undergoes acylation reactions with a variety of acylating agents to form the corresponding amides. This is a robust and widely used transformation for the derivatization of aminopyrazoles.
Reaction Scheme for Amide Formation:
Common acylating agents include:
Acyl chlorides: Highly reactive, often used with a base to neutralize the HCl byproduct.
Acid anhydrides: Another effective class of acylating agents.
Carboxylic acids: Can be coupled with the amine using a variety of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov
These amide formation reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been synthesized via amide coupling reactions. nih.govnih.gov
The amino group of aminopyrazoles can be converted to a diazonium salt upon treatment with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These pyrazolediazonium salts are versatile intermediates that can undergo a variety of transformations. arkat-usa.org
Table 2: Potential Reactions of Pyrazolediazonium Salts
| Reagent | Product Type |
| H₂O, Δ | Phenol derivative |
| CuCl/HCl | Chloro-pyrazole derivative (Sandmeyer reaction) |
| CuBr/HBr | Bromo-pyrazole derivative (Sandmeyer reaction) |
| CuCN/KCN | Cyano-pyrazole derivative (Sandmeyer reaction) |
| KI | Iodo-pyrazole derivative |
| H₃PO₂ | Deamination (replacement of -N₂⁺ with -H) |
| Ar-H | Azo-coupling product |
Furthermore, the pyrazole scaffold can be functionalized through various cross-coupling reactions. For instance, halogenated derivatives of this compound could undergo Suzuki, Heck, or Sonogashira coupling reactions to introduce new carbon-carbon bonds. The amino group itself can also direct C-H activation for cross-coupling reactions.
Oxidation and Reduction Pathways of the Pyrazole Amine Scaffold
The pyrazole ring is generally stable to oxidation. However, the exocyclic amine group and the benzyl group are susceptible to oxidation under appropriate conditions. For instance, some pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds. nih.gov
The benzyl group can be oxidized at the benzylic position. Strong oxidizing agents can lead to the cleavage of the benzyl group.
Reduction reactions can also be performed on derivatives of this compound. For example, if a nitro group were introduced onto the pyrazole or benzyl ring, it could be readily reduced to an amino group using reducing agents like H₂/Pd-C, Sn/HCl, or NaBH₄ in the presence of a catalyst. nih.gov
Coordination Chemistry and Ligand Properties of N Benzyl 1,5 Dimethyl 1h Pyrazol 3 Amine
Ligand Design Principles for Pyrazole-Based Systems
For N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine, the design incorporates several key features:
The Pyrazole (B372694) Core : The pyrazole ring provides two nitrogen atoms: a pyridine-like N2 atom, which is the primary site for metal coordination, and a pyrrole-like N1 atom.
N1-Benzyl Group : The benzyl (B1604629) group attached to the N1 position is significant. It enhances the lipophilicity of the ligand and its complexes. Sterically, its bulk can influence the number of ligands that can coordinate to a metal center and can affect the crystal packing of the solid-state structures.
C5-Methyl Group : This group provides a modest steric presence near the N1 position and can influence the orientation of the N1-benzyl substituent.
C3-Amine Group : The exocyclic amine group at the C3 position introduces an additional potential donor site. This allows the ligand to act in various coordination modes and can participate in hydrogen bonding, which may stabilize the resulting complex or influence its supramolecular assembly. The basicity of this amine group can be tuned by substituents, although in this case, it is a simple primary amine.
These substituents collectively define the ligand's steric profile and electronic properties, making this compound a potentially versatile component in the construction of diverse coordination compounds.
Monodentate, Bidentate, and Polydentate Coordination Modes
Pyrazole-based ligands can coordinate to metal ions in several ways, and the specific mode adopted by this compound would depend on factors like the nature of the metal ion, the counter-anion, and the reaction conditions. researchgate.net
Monodentate Coordination : The most common coordination mode for simple N-substituted pyrazoles is monodentate, where the ligand binds to the metal center through the pyridine-like N2 nitrogen atom. dnu.dp.ua Given the substitution pattern of this compound, this is a highly probable coordination mode. Alternatively, monodentate coordination could occur through the nitrogen of the exocyclic C3-amine group, although coordination via the pyrazole N2 is generally more favorable.
Bidentate Coordination : Bidentate coordination could occur in a chelating fashion, involving both the pyrazole N2 atom and the nitrogen of the C3-amine group to form a stable five-membered chelate ring. This mode would significantly enhance the stability of the resulting complex due to the chelate effect.
Bridging (Polydentate) Coordination : While less common for N-substituted pyrazoles that are not deprotonated, a bridging mode is conceivable. The ligand could potentially bridge two metal centers by coordinating through N2 to one metal and the exocyclic amine to another. This could lead to the formation of dinuclear or polynuclear coordination polymers.
The presence of the bulky N-benzyl group may sterically favor monodentate coordination but the electronic favorability of forming a chelate ring makes bidentate coordination a strong possibility.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved through straightforward and established methods commonly used for other pyrazole-based ligands. nih.gov A general approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
A representative synthetic procedure would be as follows: A solution of this compound in a solvent such as ethanol, methanol, or acetonitrile (B52724) is added dropwise to a solution of a metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂) in the same solvent. The reaction mixture is typically stirred at room temperature or under reflux for a period ranging from a few hours to a day. The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The solid product can then be isolated by filtration, washed with a small amount of cold solvent, and dried in vacuo. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can be controlled by adjusting the molar ratio of the reactants.
Spectroscopic Characterization of Metal-Ligand Complexes
Infrared and Raman Spectroscopy for Metal-Ligand Bond Analysis
Vibrational spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center. ksu.edu.sa By comparing the infrared (IR) and Raman spectra of the free ligand with those of the metal complex, key insights into the coordination mode can be obtained.
Upon coordination, characteristic shifts in the vibrational frequencies of the ligand's functional groups are expected.
Pyrazole Ring Vibrations : The stretching vibrations of the pyrazole ring, particularly the ν(C=N) mode, are expected to shift to higher frequencies upon coordination of the N2 atom to a metal ion. This shift is indicative of the electronic redistribution within the ring upon complexation.
N-H Vibrations : The stretching (ν(N-H)) and bending (δ(N-H)) vibrations of the C3-amine group would be sensitive to coordination. If the amine nitrogen is involved in bonding to the metal, a significant shift in these bands to lower wavenumbers would be observed.
Metal-Ligand Vibrations : The formation of a coordinate bond is directly evidenced by the appearance of new, low-frequency bands in the far-IR and Raman spectra (typically below 600 cm⁻¹). These bands are attributed to the metal-nitrogen stretching vibrations, ν(M-N). The position of these bands can provide information about the strength of the metal-ligand bond. scilit.com
Below is a table of expected IR spectral data for a hypothetical complex.
| Vibration Mode | Free Ligand (Typical cm⁻¹) | Coordinated Ligand (Typical cm⁻¹) | Assignment |
| ν(N-H) | 3400-3300 | 3350-3250 | Amine N-H Stretch |
| ν(C=N) | ~1580 | ~1600 | Pyrazole Ring Stretch |
| δ(N-H) | ~1620 | ~1610 | Amine N-H Bend |
| ν(M-N) | - | 450-250 | Metal-Nitrogen Stretch |
This is an interactive data table based on typical values for pyrazole-amine complexes.
Electronic Spectroscopy for d-d Transitions and Charge Transfer Bands
Electronic (UV-Visible) spectroscopy is instrumental in probing the electronic structure of the d-orbitals of the metal center in a complex. fiveable.me The spectra of transition metal complexes containing this compound are expected to show two main types of electronic transitions: d-d transitions and charge transfer bands.
d-d Transitions : These transitions occur between the split d-orbitals of the metal ion. They are typically weak in intensity and appear in the visible or near-infrared region. The energy and number of these bands are characteristic of the d-electron configuration of the metal and the geometry of the complex (e.g., octahedral, tetrahedral). For instance, a hypothetical high-spin octahedral Co(II) complex would be expected to show transitions from the ⁴T₁g(F) ground state to higher energy states like ⁴T₂g(F) and ⁴A₂g(F). hhrc.ac.in
Charge Transfer (CT) Bands : These are much more intense than d-d transitions and usually occur in the ultraviolet region. They involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands would involve the promotion of an electron from a ligand-based orbital to a metal d-orbital.
The table below illustrates plausible d-d transitions for hypothetical high-spin octahedral complexes.
| Metal Ion (dⁿ) | Geometry | Ground State | Expected Transitions | Typical λₘₐₓ (nm) |
| Co(II) (d⁷) | Octahedral | ⁴T₁g(F) | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) | 1100-900, 600-550, 500-450 |
| Ni(II) (d⁸) | Octahedral | ³A₂g | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | 1200-900, 750-650, 450-380 |
This is an interactive data table showing typical absorption ranges for illustrative purposes.
Magnetic Susceptibility and Electron Spin Resonance (ESR) Studies for Paramagnetic Complexes
For complexes formed with paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements and electron spin resonance (ESR) spectroscopy provide valuable information about the electronic state of the metal center.
Magnetic Susceptibility : Measuring the magnetic moment (μ_eff) of a complex helps determine the number of unpaired electrons, which in turn indicates the oxidation state and spin state (high-spin or low-spin) of the metal ion. The experimental magnetic moment can be compared to the theoretical spin-only value (μ_so). Deviations from the spin-only value can provide insights into orbital contributions to the magnetic moment and potential magnetic exchange interactions in polynuclear complexes. uninsubria.it For example, a high-spin octahedral Co(II) complex (with three unpaired electrons) is expected to have a magnetic moment significantly higher than the spin-only value of 3.87 B.M. due to a large orbital contribution. ias.ac.in
Electron Spin Resonance (ESR) : ESR spectroscopy is a highly sensitive technique for studying paramagnetic species, particularly those with one unpaired electron, such as Cu(II) complexes. The ESR spectrum provides g-values and information about hyperfine splitting, which can elucidate the geometry of the complex and the nature of the metal-ligand bonding. For a Cu(II) complex, the g-values can help distinguish between different coordination geometries (e.g., square planar vs. distorted octahedral).
Catalytic Applications of this compound Coordination Complexes Remain an Unexplored Frontier in Homogeneous Catalysis
Despite the broad interest in pyrazole-containing ligands in coordination chemistry and catalysis, a comprehensive review of scientific literature reveals a notable absence of studies focused on the catalytic applications of coordination complexes specifically derived from this compound. While the pyrazole motif is a cornerstone in the design of versatile ligands for a myriad of catalytic transformations, the specific ligand, this compound, appears to be a largely untapped resource in the field of catalysis.
The field of homogeneous catalysis frequently employs coordination complexes of pyrazole-based ligands. These ligands are valued for their tunable steric and electronic properties, which can be readily modified by adjusting the substituents on the pyrazole ring. This adaptability allows for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes.
Numerous studies have documented the successful application of various pyrazole-derived ligand-metal complexes in a range of catalytic reactions. These include, but are not limited to:
Oxidation Reactions: Copper complexes of certain pyrazole-based ligands have demonstrated notable efficacy in the oxidation of catechol.
Cross-Coupling Reactions: Palladium complexes incorporating pyrazole-containing ligands have been utilized as catalysts in Suzuki-Miyaura cross-coupling reactions.
Polymerization: Zirconium and hafnium complexes with tris(pyrazolyl)borate ligands have been investigated as catalysts for ethylene (B1197577) polymerization.
Oxidation of Alkenes: Cobalt, nickel, and copper complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand have been explored for the oxidation of styrene.
However, a thorough search of existing research databases and scientific publications did not yield any specific data or detailed research findings on the catalytic use of coordination complexes of this compound. Consequently, data tables detailing reaction conditions, catalyst performance, or specific catalytic systems involving this particular ligand cannot be generated at this time.
The absence of such studies in the current body of scientific literature suggests that the catalytic potential of this compound coordination complexes represents a promising and unexplored area for future research in the field of homogeneous catalysis. Further investigation into the synthesis, characterization, and catalytic activity of these complexes could unveil novel and efficient catalysts for a variety of chemical transformations.
Advanced Research on Biological Activities and Mechanism of Action for N Benzyl 1,5 Dimethyl 1h Pyrazol 3 Amine Analogues
Molecular Mechanisms of Antiproliferative Activity
The anticancer potential of pyrazole (B372694) derivatives has been a primary focus of investigation, with studies revealing complex interactions with cellular pathways that regulate cell growth, survival, and death.
A prominent mechanism of antiproliferative action for certain analogues involves the modulation of autophagy, a cellular process for degrading and recycling cytosolic components. nih.gov Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as potent autophagy modulators. nih.govacs.org These compounds have demonstrated the ability to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key negative regulator of autophagy. nih.govnih.gov
Research has shown that selected compounds from this class exhibit submicromolar antiproliferative activity, particularly in pancreatic cancer cell lines like MIA PaCa-2. nih.govumn.edu Their mechanism involves a dual effect on autophagy: they increase autophagy at the basal level but also disrupt the autophagic flux under starvation and refeeding conditions. nih.govnih.gov This disruption is achieved by interfering with the reactivation of mTORC1 and the clearance of LC3-II, a key protein marker for autophagy, leading to its accumulation. nih.govumn.edu This distinct mode of action suggests that these N-benzyl-1,5-dimethyl-1H-pyrazol-3-amine analogues represent a novel class of autophagy modulators with significant anticancer potential. nih.govacs.org
Table 1: Antiproliferative and mTORC1 Pathway Activity of Selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogues
| Compound | EC₅₀ in MIA PaCa-2 cells (µM) | Effect on mTORC1 Activity | Effect on Autophagy |
| Compound 1 | 10 | - | - |
| Compound 22 | Submicromolar | Reduced | Increased basal autophagy, disrupted autophagic flux |
| Compound 23 | Submicromolar | Reduced | Increased basal autophagy, disrupted autophagic flux |
Data sourced from studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.gov
In addition to autophagy modulation, pyrazole derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The induction of apoptosis is a critical mechanism for many anticancer agents. Studies on various pyrazole analogues have shown they can trigger apoptosis through the generation of reactive oxygen species (ROS). nih.govwaocp.org
One study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivatives demonstrated potent cytotoxic effects against the triple-negative breast cancer cell line, MDA-MB-468. nih.govwaocp.org The most active compound provoked apoptosis, which was associated with an increased level of ROS and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org This suggests that analogues of this compound may exert their antiproliferative effects by inducing oxidative stress that leads to caspase-dependent apoptosis. nih.gov
Enzyme Inhibitory Mechanisms
The structural features of pyrazole analogues make them effective inhibitors of various enzymes, contributing to their therapeutic potential in different diseases, including diabetes.
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia, a crucial strategy in treating type 2 diabetes. nih.govacs.org Numerous studies have highlighted the potential of pyrazole-containing compounds as inhibitors of these enzymes. mdpi.com
For instance, a series of acyl pyrazole sulfonamides were synthesized and showed potent α-glucosidase inhibitory activity, with many compounds being significantly more effective than the standard drug, acarbose. nih.gov Similarly, pyrazole-tetrazole hybrids and thiazolidin-4-one linked pyrazoles have demonstrated remarkable inhibition of α-amylase. nih.govresearchgate.net The inhibitory activity is often influenced by the nature and position of substituents on the pyrazole and associated phenyl rings. nih.gov
Table 2: Alpha-Glucosidase and Alpha-Amylase Inhibitory Activity of Selected Pyrazole Analogues
| Compound Class | Target Enzyme | Most Potent Compound | IC₅₀ (µM) | Reference Standard | IC₅₀ (µM) |
| Acyl Pyrazole Sulfonamides | α-Glucosidase | Compound 5a | 1.13 ± 0.06 | Acarbose | 35.1 ± 0.14 |
| Benzimidazole-thioquinolines | α-Glucosidase | Compound 6j | 28.0 ± 0.6 | Acarbose | 750.0 |
| Pyrazole-Tetrazole Hybrids | α-Amylase | Compound 8 | Potent inhibitor | Acarbose | - |
| Thiazolidin-4-one Pyrazoles | α-Amylase | Compound 5a | 90.04% inhibition at 100 µg/mL | Acarbose | - |
Data compiled from various studies on pyrazole derivatives. nih.govnih.govnih.govresearchgate.net
The enzyme inhibitory profile of pyrazole analogues extends beyond carbohydrate-metabolizing enzymes. Research has identified their potential to inhibit other clinically relevant enzymes.
Lipoxygenase (LOX): Certain pyrazole derivatives have been shown to act as inhibitors of lipoxygenases, enzymes involved in inflammatory pathways. nih.gov Molecular docking studies suggest these compounds may block the access of substrates like linoleic acid to the enzyme's active site. nih.gov Specifically, 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been evaluated as potent 15-lipoxygenase (15-LOX) inhibitors. nih.gov
Monoamine Oxidase (MAO): Pyrazole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters and are targets for treating depression and neurodegenerative disorders. nih.govmdpi.com
Cyclooxygenase (COX): Some pyrazole-based compounds have demonstrated selective inhibition of COX-2, an enzyme implicated in inflammation and pain, highlighting their anti-inflammatory potential. mdpi.com
Antioxidant Activity and Radical Scavenging Mechanisms
Many pyrazole derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress—a state implicated in numerous diseases, including cancer and inflammation. nih.govmdpi.com Their mechanism of action often involves scavenging free radicals and chelating metal ions. nih.govresearchgate.net
The antioxidant capacity of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.commdpi.com Studies on phenolic pyrazole derivatives and N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide (B3024157) have demonstrated potent radical scavenging activity. nih.govresearchgate.net For example, N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide showed high DPPH radical scavenging activity with an IC₅₀ of 1.5303 mg/mL and was also effective in ferrous ion chelating. researchgate.netresearchgate.net The antioxidant potential is often attributed to the hydrogen-donating ability of the pyrazole scaffold and its substituents, which can neutralize reactive oxygen species. nih.gov
DPPH Radical Scavenging Activity
The antioxidant potential of this compound analogues is often evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. In its radical form, DPPH absorbs at 517 nm, but upon reduction by an antioxidant, the absorbance disappears. This change is an indication of the hydrogen-donating ability of the tested compounds.
Studies on a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have demonstrated significant DPPH free radical scavenging activity. The activity is highly dependent on the nature of the substituents on the phenyl group. For instance, a derivative featuring both hydroxyl (-OH) and methyl (-CH3) substitutions showed the highest activity, reaching 96.64% inhibition at a concentration of 80 mg/mL. researchgate.net This highlights the role of electron-donating groups in enhancing antioxidant capacity. The antioxidant activity of pyrazoles is often attributed to the presence of an NH proton, which can be donated to neutralize free radicals. nih.gov
Table 1: DPPH Radical Scavenging Activity of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Analogues
| Compound Substituent | Concentration (mg/mL) | Inhibition (%) |
|---|---|---|
| -OH and -CH3 | 80 | 96.64 |
| 2-CH3 | 80 | 77.31 |
| -OH | 80 | 71.71 |
| -NO2 | 80 | 58.79 |
| -COCH3 | 80 | 15.79 |
Data sourced from Abrigach et al. (2014). researchgate.net
Ferrous Ion Chelating Activity and Hydroxyl Radical Scavenging
Beyond direct radical scavenging, the antioxidant mechanism of these analogues can also involve the chelation of metal ions that catalyze oxidative reactions. The ferrous ion (Fe²⁺) chelating assay measures a compound's ability to compete with ferrozine (B1204870) for the formation of a complex with Fe²⁺. By chelating the ferrous ions, the compounds prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. mdpi.comnih.gov
Research on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, a related pyrazole derivative, demonstrated effective ferrous ion chelating (FIC) ability, with an IC50 value of 0.0215 mg/mL. researchgate.net This compound also showed potent hydroxyl radical scavenging activity. researchgate.net The ability of pyrazole-containing compounds to scavenge hydroxyl radicals has also been noted in studies of 1,2,3-triazoles incorporating pyrazole and thiazole (B1198619) moieties. nih.gov This dual action of radical scavenging and metal chelation underscores the comprehensive antioxidant profile of pyrazole derivatives.
Anti-inflammatory Mechanisms of Action
Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. mdpi.comnih.gov
Analogues of this compound have been investigated for their anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, a standard model for acute inflammation, certain pyrazole derivatives have shown significant reductions in swelling, comparable to the standard drug diclofenac. nih.gov For example, some 1,3,4-trisubstituted pyrazole derivatives exhibited over 84% inhibition of inflammation. nih.gov This activity is linked to their ability to suppress inflammatory mediators. Furthermore, some pyrazole analogues have been found to inhibit both COX and 5-lipoxygenase (5-LOX) pathways, providing a dual mechanism for controlling inflammation.
Antitubercular and Antifungal Activity Profiles
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. Pyrazole-containing compounds have emerged as a promising class. Specifically, N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues have shown bactericidal efficacy against M. tuberculosis. plos.org Genetic sequencing of resistant mutants revealed that these compounds target the essential MmpL3 (mycobacterial membrane protein Large 3), which is involved in the transport of mycolic acids, crucial components of the mycobacterial cell wall. plos.org Various pyrazoline and pyrazole-hybrid derivatives have demonstrated potent activity against the Mtb H37Rv strain, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL. researchgate.net
In the realm of antifungal activity, pyrazole analogues have also shown significant promise. Studies on novel pyrazole analogues containing an aryl trifluoromethoxy group revealed potent activity against several phytopathogenic fungi. Certain compounds exhibited median effective concentrations (EC₅₀) between 0.0530 and 0.1430 µM against fungi like Fusarium graminearum. mdpi.com Other pyrazolyl-quinazolin-4(3H)-one derivatives have also been screened, with some showing very good antifungal activity when compared to the standard drug Fluconazole. researchgate.net
Table 2: Antitubercular and Antifungal Activity of Selected Pyrazole Analogues
| Compound Class | Target Organism | Activity Metric | Value |
|---|---|---|---|
| Pyrazolylpyrazoline-Triazole Hybrid | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL |
| Pyrazole-3,5-diamine derivative | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µM |
| Pyrazole-trifluoromethoxy analogue | Fusarium graminearum | EC₅₀ | 0.0530 µM |
| Pyrazolyl-quinazolin-4(3H)-one | Fungal microorganisms | --- | Good activity |
Data sourced from multiple studies. researchgate.netmdpi.comresearchgate.netchemmethod.com
Broader Spectrum Biological Activities (e.g., Antibacterial, Antiviral, Antileishmanial, Antimalarial)
Beyond their specific actions against mycobacteria and fungi, analogues of this compound possess a wide range of biological activities.
Antibacterial Activity: Benzimidazole–pyrazole compounds have demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov For instance, one derivative showed a MIC of 3.125 μg/mL against B. subtilis, equivalent to chloramphenicol. nih.gov O-benzyl derivatives have also proven more active against Gram-positive than Gram-negative bacteria. mdpi.com
Antiviral Activity: The pyrazole scaffold is present in compounds with significant antiviral properties. Benzyl-substituted derivatives of 1H-pyrazole-3-carboxylic acid have been shown to inhibit HIV replication. mdpi.com Furthermore, other pyrazole derivatives have exhibited strong activity against Herpes Simplex Virus type-1 (HSV-1), with some showing an IC₅₀ value of 0.02, superior to the standard drug acyclovir. mdpi.comresearchgate.net
Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Pyrazole derivatives have been identified as promising antileishmanial agents. researchgate.net In vitro studies have shown that certain pyrazolylpyrazoline derivatives are active against both the promastigote and amastigote forms of Leishmania aethiopica. nih.gov Similarly, 4-(1H-Pyrazol-1-yl) benzenesulfonamide (B165840) derivatives have shown an active profile against Leishmania infantum, with activity comparable to the reference drug pentamidine. mdpi.com
Antimalarial Activity: Several pyrazole derivatives have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. beilstein-journals.org Anilino pyrazoles, for instance, have shown micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. mdpi.com The integration of a pyrazole scaffold into a pyrazoline framework has also yielded compounds with promising antimalarial effects in the sub-micromolar range. nih.gov
Corrosion Inhibition Mechanisms via Adsorption Studies
In addition to their biomedical applications, pyrazole derivatives, including analogues of this compound, are effective corrosion inhibitors for metals, particularly for steel in acidic environments. bohrium.com Their high efficiency is attributed to their molecular structure, which facilitates strong adsorption onto the metal surface, forming a protective film that mitigates corrosion. iscientific.org
The mechanism of inhibition involves the adsorption of the pyrazole molecules onto the steel surface. This process generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface. jmaterenvironsci.comacs.orgnih.gov The adsorption can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving the sharing of electrons between the inhibitor and the metal. iscientific.org
The presence of heteroatoms (like nitrogen in the pyrazole ring) and π-electrons in the aromatic systems are crucial for this process. These features allow the molecule to act as an electron donor, interacting with the vacant d-orbitals of iron atoms on the steel surface to form a coordinate bond. acs.org This forms a stable, protective barrier that isolates the metal from the corrosive medium. Electrochemical studies, such as potentiodynamic polarization, show that these compounds often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comjmaterenvironsci.com Inhibition efficiencies can be very high, with some pyrazole derivatives achieving over 90% protection at optimal concentrations. bohrium.comacs.org
Table 3: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives on Steel in Acidic Media
| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) |
|---|---|---|---|
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | 1 M HCl | 10⁻³ mol/L | 91.5 |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 1 M HCl | 10⁻³ M | 90.1 |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | 1 M HCl | 10⁻³ M | 91.8 |
| Pyrazole Derivative (Compound 4) | 1 M HCl | 500 µM | ~93 |
Data sourced from multiple studies. bohrium.comacs.orgnih.gov
Structure Activity Relationships Sar and Structural Modifications for Enhanced Biological Performance
Impact of Substituents on the Benzyl (B1604629) Moiety on Biological Activity
The benzyl group of N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine serves as a crucial component for interaction with biological targets, and substitutions on this aromatic ring can significantly modulate activity. Research into related 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIP1) kinase inhibitors has demonstrated the profound influence of benzyl ring substitution. nih.gov
For instance, the optimization of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, involved the synthesis and evaluation of numerous analogs with varied substitution patterns on the benzyl ring. nih.gov The nature, position, and number of substituents were found to directly correlate with inhibitory potency. Both electron-donating and electron-withdrawing groups have been shown to alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to the target protein.
In a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides studied for their antiproliferative activity, the benzyl moiety was a key structural feature. nih.govnih.govumn.edu While the primary focus of that particular study was on the benzamide (B126) portion, the presence of the unsubstituted benzyl group was integral to the core scaffold that exhibited biological effects. Further exploration of substitutions on this benzyl ring is a logical step in optimizing the antiproliferative properties of this class of compounds.
The following table summarizes the effect of representative substituents on the benzyl moiety on the biological activity of related pyrazole (B372694) compounds.
| Compound Series | Substituent on Benzyl Ring | Observed Impact on Biological Activity |
| 1-Benzyl-1H-pyrazole derivatives | 2,4-dichloro | Potent RIP1 kinase inhibition nih.gov |
| 1-Benzyl-1H-pyrazole derivatives | Varied (e.g., nitro, amino) | Modulation of RIP1 kinase inhibitory activity nih.gov |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Unsubstituted | Core structure for antiproliferative activity nih.govnih.govumn.edu |
Influence of Substituents on the Pyrazole Ring System
The pyrazole core is a versatile scaffold in medicinal chemistry, and its biological activity is highly dependent on the substitution pattern. nih.govias.ac.in For the this compound framework, the methyl groups at the 1- and 5-positions are defining features. Altering or replacing these substituents can have a significant impact on the molecule's interaction with its biological targets.
Studies on various pyrazole derivatives have established clear SAR principles:
Nature of Substituents : The introduction of different functional groups, such as alkyl, aryl, halogen, or nitro groups, can fine-tune the compound's properties. researchgate.net For example, in a study of 2-pyrazolylpyrimidinones, replacing a C5'-methyl group on the pyrazole with an amino group retained antitubercular activity and significantly improved solubility. acs.org Conversely, replacement with an oxygen atom abolished the activity. acs.org
Fused Ring Systems : The creation of fused heterocyclic systems involving the pyrazole ring is a common strategy to develop novel bioactive compounds. nih.gov
The table below illustrates the influence of pyrazole ring substituents in different series of compounds.
| Compound Series | Substitution on Pyrazole Ring | Effect on Biological Activity |
| 2-Pyrazolylpyrimidinones | C5'-amino | Retained activity, improved solubility acs.org |
| 2-Pyrazolylpyrimidinones | C5'-oxygen | Abolished activity acs.org |
| General Pyrazole Derivatives | Electron-donating groups at C3 | Enhanced antimicrobial activity mdpi.com |
Role of Amine Functionality Derivatization on Biological Activity
A prominent example of this strategy is the conversion of the amino group into an amide linkage. In the case of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, this derivatization led to compounds with potent antiproliferative activity. nih.gov The study explored a variety of substituted benzamides, demonstrating that the nature of the substituent on the benzoyl moiety was a critical determinant of potency. nih.govnih.gov
Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone highlights the utility of the amine as a handle for creating libraries of derivatives for biological screening. rsc.org These compounds were evaluated for their inhibitory potential against various enzymes, indicating that the amide derivatives possess significant biological activity. rsc.org
The formation of hydrazides and carbohydrazides from amino-pyrazole precursors is another common derivatization strategy. These derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net
| Derivative Type | Modification of Amine | Resulting Biological Activity |
| N-Benzoyl Amides | Amidation with substituted benzoic acids | Potent antiproliferative activity nih.gov |
| N-Benzoyl Amides | Amidation of 4-aminophenazone | Enzyme inhibitory potential rsc.org |
| Hydrazides/Carbohydrazides | Conversion to hydrazide functionality | Broad-spectrum biological activities researchgate.net |
Computational and In Silico SAR Approaches for Predictive Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for understanding the SAR of pyrazole derivatives and for the predictive modeling of new compounds. nih.govresearchgate.net These in silico approaches help to elucidate the relationship between the physicochemical properties of molecules and their biological activities. ej-chem.org
QSAR models are mathematical equations that correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with observed biological activity. ej-chem.org Such models have been successfully applied to various series of pyrazole and pyrazolone (B3327878) compounds to predict their antimicrobial or other biological activities. researchgate.netallsubjectjournal.com
Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. nih.govresearchgate.net This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For pyrazole derivatives, docking studies have helped to identify key interactions with cancer-related targets, tyrosinase, and other enzymes. nih.govresearchgate.netmdpi.com These computational predictions can then guide the synthesis of new analogs with improved binding characteristics. allsubjectjournal.com
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) simulations are also employed to predict the pharmacokinetic and toxicological profiles of new pyrazole derivatives, helping to prioritize compounds for further development. nih.govresearchgate.net
| Computational Method | Application to Pyrazole Derivatives | Key Insights |
| 2D/3D-QSAR | Predicting antimicrobial and other biological activities researchgate.netej-chem.org | Identification of key molecular descriptors correlated with activity. |
| Molecular Docking | Predicting binding modes and affinities to biological targets nih.govmdpi.com | Elucidation of crucial ligand-protein interactions. |
| ADMET Simulations | Predicting pharmacokinetic and toxicity profiles nih.govresearchgate.net | Early assessment of drug-likeness and potential liabilities. |
Design Strategies for Selective Target Modulation
The rational design of this compound analogs for selective modulation of specific biological targets is a key objective in medicinal chemistry. Achieving selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a potential drug candidate.
One successful strategy involves the design of compounds that act as allosteric modulators. For instance, novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives were designed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This approach targets a site on the receptor that is distinct from the endogenous ligand binding site, offering a path to greater subtype selectivity. nih.gov
Another strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. This approach was used in the development of pyrazole-based inhibitors of JNK3, where SAR studies were combined with structural information to optimize potency and isoform selectivity.
Hybridization of the pyrazole scaffold with other pharmacophores is also a common design strategy. This involves combining the pyrazole core with other known bioactive moieties to create hybrid molecules with potentially enhanced or novel activities. For example, coumarin-pyrazole hybrids have been synthesized and evaluated for their anti-metastatic properties.
The general design process often involves:
Scaffold Selection : Starting with a core structure known to have some biological activity, such as the N-benzyl pyrazole amine.
SAR-Guided Modification : Systematically altering substituents on different parts of the scaffold (benzyl ring, pyrazole core, amine) based on known SAR principles. cu.edu.eg
Computational Modeling : Using QSAR and docking to predict the activity of virtual compounds and prioritize them for synthesis. researchgate.net
Biological Evaluation : Screening the synthesized compounds for activity and selectivity against the intended target.
This iterative process of design, synthesis, and testing allows for the refinement of the molecular structure to achieve the desired biological profile. researchgate.net
N Benzyl 1,5 Dimethyl 1h Pyrazol 3 Amine As a Core Scaffold for Pharmaceutical and Agrochemical Development
Scaffold Optimization for Lead Compound Identification in Drug Discovery
The process of drug discovery often begins with a "hit" compound that shows some desired biological activity. This initial molecule is then systematically modified to improve its potency, selectivity, and pharmacokinetic properties, a process known as lead optimization. The N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine structure offers an ideal starting point for such optimization due to its distinct chemical regions: the N-benzyl group, the dimethyl-substituted pyrazole (B372694) core, and the 3-amino group. Each of these can be modified to explore the structure-activity relationships (SAR) that govern the molecule's interaction with a biological target.
Research on related pyrazole scaffolds demonstrates the effectiveness of this approach. For instance, in the development of phosphodiesterase 5 (PDE5) inhibitors, systematic modifications to a 1,3,5-trisubstituted pyrazoline scaffold, inspired by the 1,5-diaryl pyrazole structure of Celecoxib, led to compounds with a 20-fold improvement in potency while eliminating off-target activity. nih.gov SAR studies revealed that specific substitutions on the phenyl rings and the geometry of the pyrazole core were critical for enhancing PDE5 inhibition. nih.gov
Similarly, studies on 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as potential antidiabetic agents involved a two-step optimization process to establish a clear SAR, identifying the most active analogues for stimulating insulin (B600854) secretion and glucose uptake. nih.gov Another study on pyrazole-based inhibitors of meprin α and β found that while adding a benzyl (B1604629) moiety at the N1 position of the pyrazole was well-tolerated, further modifications to this group could fine-tune the inhibitory activity against the target enzymes. nih.gov These examples underscore how the N-benzyl pyrazole core can be systematically decorated to identify lead compounds with therapeutic potential.
Table 1: Examples of Scaffold Optimization in Benzyl-Pyrazole Derivatives
| Scaffold/Derivative Class | Therapeutic Target | Key Optimization Findings |
|---|---|---|
| 1,3,5-Trisubstituted Pyrazolines | Phosphodiesterase 5 (PDE5) | A carboxylic acid on the N1-phenyl group and a non-planar pyrazoline core were essential for improved potency and selectivity. nih.gov |
| 3-Benzyl-N-phenyl-1H-pyrazole-5-carboxamides | Diabetes (Insulin Secretion) | A two-step optimization identified key substitutions on the N-phenyl and benzyl groups that maximized biological activity. nih.gov |
| N-Benzylated Pyrazole Hydroxamates | Meprin α and β (Metalloproteases) | The N-benzyl group was a well-tolerated modification point for exploring further substitutions to modulate enzyme inhibition. nih.gov |
Application in the Construction of Diverse Chemical Libraries
The creation of chemical libraries—large, organized collections of distinct molecules—is fundamental to high-throughput screening campaigns aimed at discovering new drugs and agrochemicals. The this compound scaffold is an excellent building block for combinatorial chemistry, a technique used to rapidly synthesize large numbers of different but structurally related molecules. Its utility is highlighted by its inclusion in commercial databases of chemical building blocks. For example, the chemical supplier Molport lists numerous analogues of the N-benzyl-1H-pyrazol-3-amine scaffold, selected using the Bemis-Murcko framework method for structural classification. molport.com
The key to its utility in library synthesis is the presence of reactive functional groups, particularly the 3-amino group. This amine can readily participate in a wide range of chemical reactions, such as amide bond formation, reductive amination, and nucleophilic substitution. By reacting the core scaffold with a diverse set of reagents (e.g., various acyl chlorides, aldehydes, or sulfonyl chlorides), a library containing thousands of unique compounds can be generated.
Multicomponent reactions (MCRs) are another powerful strategy for building chemical libraries from pyrazole scaffolds. mdpi.com These reactions combine three or more starting materials in a single step to form a complex product, introducing significant molecular diversity efficiently. The pyrazole scaffold can be incorporated into MCRs to produce densely functionalized molecules, such as pyrano[2,3-c]pyrazoles and pyrazole-based pyrimido[4,5-d]pyrimidines, further expanding the chemical space available for screening. mdpi.com
Table 2: Commercially Available Analogues of the N-Benzyl-1H-pyrazol-3-amine Scaffold
| Molport ID | Compound Name |
|---|---|
| Molport-000-897-828 | N-benzyl-1-methyl-1H-pyrazol-3-amine |
| Molport-000-897-945 | N-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine |
| Molport-002-873-840 | 5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
| Molport-035-871-444 | N-benzyl-1-methyl-4-nitro-1H-pyrazol-3-amine |
| Molport-042-624-181 | N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine |
Source: Analogue data from Molport chemical database. molport.com
Potential in Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govutmb.edu These reactions are invaluable tools for labeling and tracking biomolecules in real-time. While this compound has not been specifically reported as a bioorthogonal reagent, the pyrazole heterocycle itself is an area of active research in this field, suggesting potential applications for its derivatives.
One area of exploration is the use of pyrazole derivatives in "click chemistry," a set of bioorthogonal reactions known for their speed and specificity. nih.gov For example, highly strained 4H-pyrazoles have been developed as reagents for catalyst-free Diels-Alder reactions, a type of transformation suitable for biological environments. nih.gov Another approach involves the UV-induced reaction between tetrazoles and alkenes to produce fluorescent dihydropyrazole adducts. acs.org This reaction allows for the spatiotemporal control of labeling in living systems, as the reaction is initiated by light. acs.org
Although these applications use different pyrazole isomers, they highlight the inherent chemical reactivity of the pyrazole core that could potentially be harnessed from scaffolds like this compound. Future research could explore whether modifications to the benzyl or amino groups, or to the pyrazole ring itself, could yield novel reagents for bioorthogonal ligation, imaging, or drug delivery applications.
Utility in Developing Novel Agrochemicals (e.g., Herbicides, Pesticides)
The pyrazole scaffold is a cornerstone in the agrochemical industry, present in numerous commercial herbicides, insecticides, and fungicides. researchgate.net The structural features of this compound make it a relevant platform for the discovery of new crop protection agents. The effectiveness of pyrazole derivatives often depends on the specific substitution patterns around the core ring, which influence factors like target specificity, environmental stability, and toxicity.
Research has shown that introducing different substituents onto the pyrazole ring is a successful strategy for creating new agrochemicals. For instance, a study focused on enhancing the potency of the herbicide quinclorac (B55369) involved synthesizing derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety. nih.gov The study found that the nature of substituents on the pyrazole, including substituted benzyl groups, directly impacted herbicidal activity against barnyard grass. nih.gov Specifically, compounds with electron-drawing groups on the phenyl ring of the benzyl substituent showed higher efficacy. nih.gov
In the field of insecticides, N-pyridylpyrazole derivatives have been successfully developed to target insect ryanodine (B192298) receptors (RyRs). mdpi.com Further research on this scaffold led to the discovery of novel derivatives containing a thiazole (B1198619) moiety with potent insecticidal activity against several major lepidopteran pests. mdpi.com Other work has focused on creating pyrazole amide derivatives containing hydrazone substructures, which have shown broad-spectrum insecticidal activity. nih.gov Phenylpyrazole derivatives containing strobilurin moieties have also been synthesized and shown to have high herbicidal properties. rsc.orgnih.gov These findings demonstrate that the this compound scaffold combines several structural motifs known to be important for agrochemical activity, making it a promising starting point for the development of next-generation herbicides and pesticides.
Table 3: Examples of Pyrazole-Based Agrochemicals and Development Leads
| Compound Class | Agrochemical Type | Target/Mechanism of Action | Key Structural Feature |
|---|---|---|---|
| Quinclorac-Pyrazole Hybrids | Herbicide | Inhibition of barnyard grass | 3-Methyl-1H-pyrazol-5-yl with benzyl substitution. nih.gov |
| N-Pyridylpyrazole Thiazoles | Insecticide | Lepidopteran pests (e.g., P. xylostella) | N-pyridylpyrazole core with thiazole amide side chain. mdpi.com |
| Pyrazole Amide Hydrazones | Insecticide | Broad-spectrum (e.g., P. xylostella, H. armigera) | Pyrazole amide core linked to a hydrazone moiety. nih.gov |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives is pivoting towards greener and more sustainable methodologies, aiming to reduce environmental impact while improving efficiency. nih.govbenthamdirect.com Future research will likely focus on optimizing these pathways for the specific synthesis of N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine and its analogues. Key areas of development include the use of eco-friendly catalysts, alternative energy sources, and solvent-free reaction conditions. benthamdirect.comjetir.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction times and increasing yields in the synthesis of pyrazole compounds. rasayanjournal.co.indergipark.org.trresearchgate.net Compared to conventional heating, microwave irradiation can complete reactions in minutes rather than hours, often without the need for a catalyst. rasayanjournal.co.in Similarly, ultrasound-assisted synthesis offers an energy-efficient method that can enhance reaction rates and yields, particularly in multicomponent reactions for creating complex pyrazole derivatives. nih.gov The development of one-pot, multicomponent reactions is another significant trend, as these strategies are atom-economical and operationally simple, reducing waste and procedural complexity. nih.gov
The table below summarizes a comparison of conventional and green synthetic methods applicable to pyrazole synthesis.
| Method | Catalyst/Conditions | Reaction Time | Yield | Sustainability Aspect |
| Conventional Heating | Piperidine in Ethanol | Several hours | Moderate | High energy consumption, use of organic solvents. rasayanjournal.co.in |
| Microwave Irradiation | Solvent-free or Green Solvent (e.g., water, ethanol) | 2-25 minutes | Good to Excellent (70-97%) | Reduced energy use, shorter reaction time, potential for catalyst-free reactions. rasayanjournal.co.indergipark.org.trnih.gov |
| Ultrasonic Irradiation | Catalyst-free or Benign Catalyst (e.g., CAN, ZnS NPs) in water | ~30 minutes | Excellent | Energy efficiency, use of water as a solvent, milder reaction conditions. nih.gov |
| Green Catalyst | Ammonium (B1175870) Chloride in Ethanol | Not Specified | Good | Use of a cost-effective and environmentally benign catalyst. jetir.org |
Future work will focus on adapting these sustainable methods for the industrial-scale production of this compound, ensuring both economic viability and environmental responsibility.
Exploration of Advanced Computational Models for Prediction and Design
Computational chemistry has become an essential tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions, thereby guiding the design of novel compounds. eurasianjournals.com For this compound and its derivatives, advanced computational models are being employed to elucidate structure-activity relationships (SAR), predict binding affinities to biological targets, and understand electronic properties. eurasianjournals.comresearchgate.net
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. eurasianjournals.comnih.govnih.gov It provides insights into geometric parameters and electronic properties that are crucial for understanding a compound's behavior. researchgate.net Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, helping to identify key interactions and estimate binding affinity. nih.govresearchgate.net This is particularly valuable in designing targeted inhibitors for enzymes implicated in disease.
Molecular Dynamics (MD) simulations complement these techniques by providing a view of the dynamic behavior of the ligand-protein complex over time, confirming the stability of interactions. eurasianjournals.comresearchgate.net These computational approaches are instrumental in designing new pyrazole derivatives with optimized pharmacological profiles and in understanding their mechanisms of action at a molecular level. nih.gov
| Computational Method | Application in Pyrazole Research | Key Insights Provided |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. researchgate.netnih.gov | Molecular geometry, electronic properties, chemical reactivity descriptors. researchgate.netresearchgate.net |
| Molecular Docking | Predicting binding modes to biological targets (e.g., enzymes). nih.govnih.gov | Binding affinity, key amino acid interactions, inhibitory potential. nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. eurasianjournals.comresearchgate.net | Dynamic behavior, conformational changes, stability of interactions over time. eurasianjournals.com |
| 3D-QSAR (CoMFA/CoMSIA) | Developing structure-activity relationship models. nih.gov | Guiding the design of new derivatives with enhanced potency. nih.gov |
The integration of machine learning with these computational models represents a future direction, potentially accelerating the discovery of new pyrazole derivatives with desired therapeutic or material properties. eurasianjournals.com
Identification of New Biological Targets and Therapeutic Areas
The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs. nih.govmdpi.com Research into this compound and its analogues continues to uncover new biological targets and potential therapeutic applications, particularly in oncology and neurodegenerative diseases.
In cancer therapy, pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govmdpi.comnih.gov Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.gov Furthermore, compounds closely related to the N-benzyl-dimethyl-pyrazole structure have been shown to act as autophagy modulators by affecting the mTOR signaling pathway, presenting a novel mechanism for anticancer activity. nih.govnih.gov Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including triple-negative breast cancer. nih.govwaocp.org
In the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, pyrazole derivatives are being explored as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). nih.govnih.govmdpi.com Inhibition of these enzymes can help restore neurotransmitter levels and alleviate cognitive and motor symptoms. nih.govresearchgate.net
| Therapeutic Area | Biological Target(s) | Potential Application | Key Findings |
| Oncology | Protein Kinases (EGFR, VEGFR-2, CDKs, PI3K) | Anticancer Agents | Potent dual EGFR/VEGFR-2 inhibition (IC50 = 0.09 and 0.23 µM for one derivative). nih.gov |
| Oncology | mTOR Signaling Pathway | Autophagy Modulators | Induction of autophagy and cell cycle arrest in pancreatic and lung cancer cells. nih.govnih.gov |
| Neurodegenerative Disease | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Alzheimer's & Parkinson's Disease Treatment | Potent AChE and selective MAO-B inhibitory activities in the nanomolar or low micromolar range. nih.govnih.gov |
| Inflammatory Disease | Cyclooxygenase-2 (COX-2) | Anti-inflammatory Agents | Several clinically used NSAIDs (e.g., Celecoxib) are pyrazole derivatives. jetir.orgnih.gov |
The versatility of the pyrazole scaffold suggests that future research will continue to identify novel biological targets, expanding its therapeutic potential into other disease areas.
Integration into Multi-Target Directed Ligands for Complex Diseases
The multifactorial nature of diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com This therapeutic approach involves designing a single molecule that can simultaneously modulate multiple biological targets involved in the disease pathology. frontiersin.org The pyrazole scaffold is an ideal framework for constructing MTDLs due to its versatile chemistry and established activity against various targets. nih.gov
In Alzheimer's disease research, pyrazole derivatives have been successfully designed as dual inhibitors of both cholinesterases (AChE) and monoamine oxidase (MAO). nih.gov This dual action addresses both the cholinergic deficit and neurotransmitter breakdown associated with the disease. frontiersin.org For example, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE inhibition and selective MAO-B inhibition in the nanomolar to low micromolar range. nih.gov
Similarly, in oncology, the development of multi-target kinase inhibitors containing a pyrazole core is a major area of research. nih.govresearchgate.net These compounds can simultaneously block multiple signaling pathways that cancer cells rely on for growth and survival, potentially leading to greater efficacy and overcoming drug resistance. nih.gov For instance, pyrazole derivatives have been developed that show potent dual inhibition of both EGFR and VEGFR-2, two key kinases involved in tumor growth and angiogenesis. nih.gov The future of MTDL design will involve integrating the this compound scaffold into more complex molecules that can address an even wider array of pathological targets.
Advanced Materials Science Applications Beyond Corrosion Inhibition
While pyrazole derivatives are well-known for their excellent performance as corrosion inhibitors, their applications in materials science are expanding into more advanced areas. The unique photophysical properties of the pyrazole ring, stemming from its aromaticity and heteroatom content, make it a valuable component in optoelectronic materials. nih.gov
One of the most promising applications is in organic light-emitting diodes (OLEDs). researchgate.net Pyrazoline derivatives, which share the core heterocyclic structure, exhibit strong fluorescence and high quantum yields, making them suitable for use as emitter or hole-transfer materials in OLED devices. researchgate.net Their tunable electronic properties allow for the generation of different colors, including the challenging blue emission spectrum. researchgate.net
Another emerging application is in the development of chemosensors. nih.gov The nitrogen atoms in the pyrazole ring can act as effective chelating sites for metal ions. nih.gov By functionalizing the pyrazole scaffold with fluorophores, researchers have created "turn-on" fluorescent sensors that are highly selective and sensitive for detecting specific metal ions like Zn²⁺, Cd²⁺, and Fe³⁺. nih.gov These sensors have potential applications in environmental monitoring and biological imaging. nih.gov The exploration of this compound derivatives in areas like nonlinear optics and organic photovoltaics represents a fertile ground for future research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine?
- Methodological Answer : The compound is typically synthesized via acylation reactions. For example, describes amide formation through acylation of a bispidine precursor using acylating agents like acid chlorides or anhydrides under basic conditions (e.g., pyridine or triethylamine). Reaction optimization involves controlling stoichiometry, temperature (often 0–25°C), and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .
Q. How is the purity of this compound determined?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Alternatively, ¹H and ¹³C NMR spectroscopy (e.g., in CDCl₃ or DMSO-d₆) identifies impurities by comparing integration ratios of diagnostic peaks. and highlight 95% purity standards, achievable via recrystallization from ethanol/water mixtures or preparative TLC .
Q. What spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm, multiplet), pyrazole methyl groups (δ 2.1–2.5 ppm, singlet), and amine protons (δ 3.5–4.0 ppm, broad).
- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., calculated for C₁₂H₁₅N₃: 201.13 g/mol). provides analogous spectral data for related pyrazole amines .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Data refinement via SHELXL ( ) solves hydrogen bonding networks and torsional angles. For example, reports bond angles (e.g., C5—C6—N1 = 120.4°) and torsional parameters critical for validating stereochemistry. Disorder in benzyl groups is addressed using PART instructions in SHELX .
Q. What strategies analyze hydrogen bonding patterns in its crystal lattice?
- Methodological Answer : Graph-set analysis ( ) categorizes hydrogen bonds into motifs like D (donor)–A (acceptor) chains or rings. Mercury software visualizes interactions, while PLATON calculates geometric parameters (d···A distances, angles). For pyrazole derivatives, N—H···O/N bonds often form R₂²(8) rings, stabilizing the lattice. Temperature-dependent XRD (100–300 K) assesses thermal effects on H-bond strength .
Q. How do structural modifications (e.g., halogenation) impact biological activity?
- Methodological Answer : Introduce substituents (e.g., Cl, F) at the pyrazole 4-position via electrophilic substitution ( ). Assess bioactivity using:
- Enzyme Assays : IC₅₀ measurements against target enzymes (e.g., kinases).
- Molecular Docking : AutoDock Vina predicts binding modes; halogen atoms often enhance hydrophobic interactions.
- SAR Studies : Compare logP (HPLC) and potency to derive pharmacophore models. notes fluoro-substituted analogs show improved receptor affinity .
Q. How to optimize reaction conditions for synthesizing derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to vary:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
